molecular formula C10H12O5 B3051036 3,4-Furandimethanol, diacetate CAS No. 30614-73-4

3,4-Furandimethanol, diacetate

Cat. No. B3051036
CAS RN: 30614-73-4
M. Wt: 212.2 g/mol
InChI Key: BNXMUMXYSWMXEC-UHFFFAOYSA-N
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Description

3,4-Furandimethanol, diacetate is a chemical compound with the formula C10H12O5 . It is also known by other names such as 3,4-Bis(acetoxymethyl)furan and 3,4-furan-3,4-diyldimethyl diacetate .


Molecular Structure Analysis

The molecular structure of 3,4-Furandimethanol, diacetate contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 Furane .


Physical And Chemical Properties Analysis

3,4-Furandimethanol, diacetate has a molecular weight of 212.1993 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Applications

  • Energetic Materials Synthesis : 3,4-di(nitramino)furazan, a highly energetic material, shows potential in the development of powerful explosives due to its unique structure and sensitivity attributes (Tang et al., 2015).
  • Stereochemistry and Ionization Studies : Research on the epimeric 3,4-dimethyl-1,2-cyclopentanediols helps in understanding correlations between stereochemistry and chemical ionization spectra, indicating potential applications in analytical chemistry (Van de Sande et al., 1977).
  • Crystal Structure Analysis : Investigations into the molecular and crystal structure of related compounds, like 3,4-furandicarboxylic acid dimethylester, can provide insights into material properties and applications in crystallography and materials science (Okada et al., 1971).

Material Science and Chemistry

  • Luminescent Properties in Material Science : The study of luminescent lanthanide coordination polymers synthesized from dimethyl-3,4-furandicarboxylate reveals the potential of these compounds in the development of materials with specific luminescent properties (Greig et al., 2015).
  • Polyester and Polymer Research : Research into the reactivity and properties of 2,5-tetrahydrofurandimethanol in polycondensation reactions with dicarboxylic acids indicates the potential for creating a variety of biobased polyesters, highlighting the role of furan-based compounds in polymer chemistry (Jin et al., 2022).

Biomass Conversion and Catalysis

  • Biomass Conversion : The catalytic conversion of fructose to tetrahydro-2,5-furandimethanol using hydrophobic ruthenium catalysts in a biphasic system demonstrates the potential of 3,4-Furandimethanol derivatives in biomass conversion technologies (Yang et al., 2014).
  • Catalysis for Chemical Synthesis : Studies on the tunable and selective hydrogenation of 5-hydroxymethylfurfural into valuable building blocks using copper-doped porous metal oxides underscore the role of 3,4-Furandimethanol derivatives in chemical synthesis and catalysis (Kumalaputri et al., 2014).

Safety and Hazards

While specific safety and hazard information for 3,4-Furandimethanol, diacetate was not found, general safety measures for handling similar chemical compounds include using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . It’s also recommended to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

[4-(acetyloxymethyl)furan-3-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-7(11)14-5-9-3-13-4-10(9)6-15-8(2)12/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMUMXYSWMXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=COC=C1COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184679
Record name 3,4-Furan-3,4-diyldimethyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Furandimethanol, diacetate

CAS RN

30614-73-4
Record name 3,4-Furandimethanol, 3,4-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30614-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Furan-3,4-diyldimethyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3, diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330747
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Record name 3,4-Furan-3,4-diyldimethyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-furan-3,4-diyldimethyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-FURAN-3,4-DIYLDIMETHYL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AX7FRD2GJ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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